
Ethyl 2-bromo-4-(3-bromobenzyl)thiazole-5-carboxylate
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Overview
Description
Ethyl 2-bromo-4-(3-bromobenzyl)thiazole-5-carboxylate is a chemical compound with the molecular formula C13H11Br2NO2S and a molecular weight of 405.10 g/mol . This compound belongs to the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of Ethyl 2-bromo-4-(3-bromobenzyl)thiazole-5-carboxylate typically involves the reaction of 2-bromo-4-(3-bromobenzyl)thiazole-5-carboxylic acid with ethanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 2 of the thiazole ring is highly susceptible to nucleophilic substitution due to the electron-deficient nature of the aromatic system. Common nucleophiles and conditions include:
The 3-bromobenzyl group at position 4 is less reactive toward substitution due to steric hindrance and electronic stabilization.
Cross-Coupling Reactions
The bromine atoms enable participation in palladium-catalyzed cross-coupling reactions, expanding molecular complexity:
These reactions typically proceed in polar aprotic solvents (e.g., DMF) at elevated temperatures (60–120°C).
Oxidation and Reduction Reactions
The thiazole ring and ester group undergo redox transformations:
Oxidation
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Sulfur oxidation : Treatment with m-chloroperbenzoic acid (mCPBA) yields sulfoxide or sulfone derivatives, altering electronic properties.
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Ester oxidation : Rare under standard conditions but feasible with strong oxidizers like KMnO₄ in acidic media, producing carboxylic acids.
Reduction
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Ester reduction : LiAlH₄ in THF reduces the ester to a primary alcohol, yielding 5-(hydroxymethyl)thiazole derivatives .
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Bromine reduction : Catalytic hydrogenation (H₂/Pd-C) removes bromine atoms, though regioselectivity depends on substituent effects.
Ester Hydrolysis and Functionalization
The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions:
Cyclocondensation and Heterocycle Formation
The ester and bromine groups facilitate cyclization with bifunctional nucleophiles:
Scientific Research Applications
Ethyl 2-bromo-4-(3-bromobenzyl)thiazole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-4-(3-bromobenzyl)thiazole-5-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and receptors in biological systems, leading to the modulation of biochemical pathways . The specific molecular targets and pathways involved depend on the particular biological activity being studied .
Comparison with Similar Compounds
Ethyl 2-bromo-4-(3-bromobenzyl)thiazole-5-carboxylate can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H11Br2NO2S |
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Molecular Weight |
405.11 g/mol |
IUPAC Name |
ethyl 2-bromo-4-[(3-bromophenyl)methyl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H11Br2NO2S/c1-2-18-12(17)11-10(16-13(15)19-11)7-8-4-3-5-9(14)6-8/h3-6H,2,7H2,1H3 |
InChI Key |
OEDILAZTCNEVAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)Br)CC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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